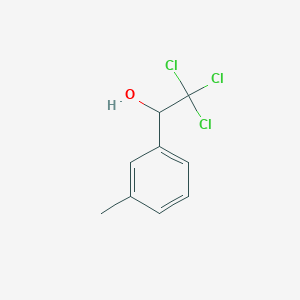

2,2,2-trichloro-1-m-tolylethanol

Description

Chemical Name: 2,2,2-Trichloro-1-(3-methylphenyl)ethanol Molecular Formula: C₉H₉Cl₃O IUPAC Name: 2,2,2-Trichloro-1-(3-methylphenyl)ethanol Structure: The compound consists of a meta-tolyl (3-methylphenyl) group attached to a trichlorinated ethanol moiety. The chlorine atoms are bonded to the β-carbon of the ethanol chain, and the hydroxyl group is on the α-carbon.

The meta-methyl group on the aromatic ring may influence solubility, steric effects, and reactivity compared to unsubstituted phenyl analogs.

Properties

Molecular Formula |

C9H9Cl3O |

|---|---|

Molecular Weight |

239.5 g/mol |

IUPAC Name |

2,2,2-trichloro-1-(3-methylphenyl)ethanol |

InChI |

InChI=1S/C9H9Cl3O/c1-6-3-2-4-7(5-6)8(13)9(10,11)12/h2-5,8,13H,1H3 |

InChI Key |

CNYHOYSRPFLZHE-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C(C(Cl)(Cl)Cl)O |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(Cl)(Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,2,2-trichloro-1-m-tolylethanol typically involves the reaction of benzaldehydes with trichloromethyl reagents. One common method is the base-catalyzed condensation reaction of benzaldehydes with trichloromethyl compounds . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of 2,2,2-trichloro-1-m-tolylethanol may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Alpha-(Trichloromethyl)-3-methylbenzenemethanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other less oxidized forms.

Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Alpha-(Trichloromethyl)-3-methylbenzenemethanol has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-1-m-tolylethanol involves its interaction with specific molecular targets and pathways. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share key structural features with 2,2,2-trichloro-1-m-tolylethanol:

Physical and Chemical Properties

- Halogen Effects: The trifluoro analog (2,2,2-trifluoro-1-p-tolylethanol) exhibits lower boiling/melting points compared to trichloro derivatives due to weaker van der Waals forces from fluorine’s smaller atomic radius. Chlorobutanol (aliphatic trichloro alcohol) has a melting point of 75–79°C, highlighting the impact of aromatic vs. aliphatic structures on crystallinity.

Key Research Findings

- Crystallography: The dichloroethanone analog was refined using SHELX software , demonstrating the utility of crystallographic data in confirming halogenated aromatic structures.

- Synthetic Methods: The preparation of 2,2-dichloro-1-(4-methylphenyl)ethanone via hydroperoxide-mediated chlorination suggests analogous routes for synthesizing the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.